1-(Hex-5-YN-1-YL)-4-methylpiperazine
Description
Structure
3D Structure
Properties
CAS No. |
320366-90-3 |
|---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-hex-5-ynyl-4-methylpiperazine |
InChI |
InChI=1S/C11H20N2/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h1H,4-11H2,2H3 |
InChI Key |
GKAFMBVGVSYBKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCC#C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of 1 Hex 5 Yn 1 Yl 4 Methylpiperazine
Retrosynthetic Analysis of 1-(Hex-5-YN-1-YL)-4-methylpiperazine
A logical retrosynthetic analysis of the target molecule, this compound, identifies the key C-N bond between the N4-position of the piperazine (B1678402) ring and the C1-position of the hexynyl chain as the most strategic disconnection. This approach simplifies the molecule into two readily accessible synthons: 1-methylpiperazine (B117243) and a six-carbon electrophilic fragment bearing a terminal alkyne.
This primary disconnection leads to two key intermediates:
1-methylpiperazine (A) : A commercially available and widely used nucleophile.
A C6-alkynyl electrophile (B) : This synthon requires a leaving group at the C1 position to facilitate nucleophilic substitution. Suitable examples include 6-halo-1-hexyne (where X = I, Br, Cl) or a sulfonate ester like 6-tosyloxy-1-hexyne.
An alternative retrosynthetic approach considers a reductive amination pathway. This disconnection breaks the same C-N bond but envisages its formation from 1-methylpiperazine and an aldehyde, 5-hexynal (B1336286), in the presence of a reducing agent.
Synthesis of Key Intermediates for this compound
The successful synthesis of the target molecule relies on the efficient preparation of its key intermediates.
1-methylpiperazine: This starting material is produced industrially and is widely available. Common synthetic routes involve the methylation of piperazine or the cyclization of appropriate precursors.
6-Halo-1-hexyne: The electrophilic coupling partner can be synthesized from the commercially available 5-hexyn-1-ol (B123273). jaydevchemicals.comsigmaaldrich.comnist.gov The conversion of the primary alcohol to a suitable leaving group is a standard organic transformation.
Synthesis of 6-iodo-1-hexyne: This can be achieved from 5-hexyn-1-ol via its mesylate, followed by a Finkelstein reaction with sodium iodide in acetone. chemicalbook.com
Synthesis of 6-bromo-1-hexyne: Direct bromination of 5-hexyn-1-ol can be accomplished using reagents such as phosphorus tribromide (PBr₃) in a suitable solvent like DMF. guidechem.com
The table below summarizes typical conditions for the synthesis of haloalkanes from alcohols, which are applicable to the preparation of 6-halo-1-hexyne.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| 1,6-hexanediol | HBr | Toluene | Reflux, 16h | 6-bromo-1-hexanol | ~72% |
| 1-hexene-6-ol | PBr₃ | DMF | Ice bath, 5h | 6-bromo-1-hexene | 26% |
| 5-Hexyn-1-ol, 1-methanesulfonate | NaI | Acetone | Reflux | 6-iodo-1-hexyne | 72% chemicalbook.com |
This table presents data for analogous reactions to demonstrate typical synthetic conditions.
Optimization of Reaction Conditions for the Formation of this compound
The primary route for the formation of the target molecule is the N-alkylation of 1-methylpiperazine with a 6-halo-1-hexyne. The optimization of this reaction is crucial to maximize yield and minimize side products, such as quaternary ammonium (B1175870) salts resulting from over-alkylation. Key parameters to consider include the base, solvent, temperature, and nature of the leaving group. researchgate.netbeilstein-journals.org
Base: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can also be used, particularly in aprotic solvents. researchgate.net
Solvent: Polar aprotic solvents such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) are typically effective for this type of nucleophilic substitution.
Temperature: Reactions are often performed at elevated temperatures, ranging from room temperature to reflux, to ensure a reasonable reaction rate.
Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. Therefore, 6-iodo-1-hexyne would be the most reactive electrophile.
The following table illustrates the optimization of N-alkylation for a generic amine, showcasing the impact of different bases and reactant stoichiometry.
| Entry | Amine:Alkyl Halide Ratio | Base (equiv.) | Solvent | Temperature | Yield of Mono-alkylated Product |
| 1 | 1:1 | K₂CO₃ (1.5) | DMF | RT | Low |
| 2 | 1:1.2 | K₂CO₃ (2.0) | MeCN | 60 °C | Moderate |
| 3 | 1:1.2 | Cs₂CO₃ (2.0) | DMF | 50 °C | Good |
| 4 | 1:2 | NaH (2.0) | THF | RT | 20% |
| 5 | 1:2 | NaH (3.0) | THF | RT | 52.3% |
This is a representative data table based on analogous reactions described in the literature. researchgate.netbeilstein-journals.org
Development of Novel Synthetic Pathways Towards this compound
Beyond classical N-alkylation, modern synthetic methods offer alternative routes to the target compound. One of the most prominent is reductive amination . nih.govnih.gov This one-pot procedure involves the reaction of 1-methylpiperazine with 5-hexynal, an aldehyde that can be prepared by the oxidation of 5-hexyn-1-ol.
The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and highly selective option.
1-methylpiperazine + 5-hexynal + NaBH(OAc)₃ → this compound
Recent advancements in C-N bond formation also include transition-metal-catalyzed methods, which could potentially be adapted for this synthesis, offering alternative reactivity and substrate scope. acs.org
Exploration of Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry can make the synthesis of this compound more sustainable and environmentally benign. rsc.orgnih.gov
Use of Greener Solvents: Traditional polar aprotic solvents like DMF can be replaced with more environmentally friendly alternatives. Water has been shown to be a viable solvent for N-alkylation reactions, particularly when combined with microwave irradiation. researchgate.netrsc.org Deep eutectic solvents (DESs) are another emerging class of green solvents that can promote amine alkylations. rsc.org
Energy Efficiency: Microwave-assisted synthesis has proven to be a powerful tool for accelerating organic reactions, including the N-alkylation of heterocycles. researchgate.netnih.govmdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. researchgate.netorganic-chemistry.org
Atom Economy: Reductive amination pathways generally offer better atom economy compared to direct alkylation with halides, as the byproducts are typically water and the acetate (B1210297) salts of the reducing agent, which are less hazardous than the metal halide salts produced in classical alkylations.
| Green Approach | Conditions | Advantages |
| Aqueous N-alkylation | Amine, Alkyl Halide, H₂O | Avoids toxic organic solvents, simplified workup. rsc.org |
| Microwave-Assisted Synthesis | Amine, Alkyl Halide, K₂CO₃, DMF (cat.), MW Irradiation | Drastically reduced reaction times (minutes vs. hours), often higher yields. nih.gov |
| Deep Eutectic Solvents | Amine, Allylic Alcohol, Choline Chloride/Lactic Acid | Use of sustainable, biodegradable solvents; mild reaction conditions (room temp). rsc.org |
This table summarizes green chemistry approaches applicable to the synthesis of the target molecule based on literature precedents.
Stereoselective Synthesis Approaches for Analogues of this compound
While the target molecule itself is achiral, the development of stereoselective methods is crucial for synthesizing chiral analogues, which could have unique biological properties. Chirality can be introduced either on the piperazine ring or the hexynyl side chain.
Synthesis of Chiral C-Substituted Piperazine Analogues: Asymmetric synthesis of piperazines with substituents at the carbon atoms (e.g., C2 or C3) is an active area of research. mdpi.comingentaconnect.com Methods such as asymmetric lithiation-trapping of N-Boc piperazines can provide enantiopure α-substituted piperazines. nih.gov These chiral piperazine cores could then be alkylated with the hexynyl chain to produce chiral analogues of the target molecule. One-pot, three-component reactions have also been developed to access highly substituted, stereodefined piperazines. nih.govacs.org
Synthesis of Analogues with a Chiral Side Chain: Chirality can be introduced into the hexynyl fragment by preparing a chiral propargyl alcohol. rsc.orgresearchgate.netacs.orgorganic-chemistry.org The asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex, is a common method for producing enantiomerically enriched propargyl alcohols. This chiral alcohol could then be incorporated into the side chain, which would subsequently be attached to the 1-methylpiperazine core.
Computational Chemistry and Molecular Modeling of 1 Hex 5 Yn 1 Yl 4 Methylpiperazine
Conformational Analysis and Energy Landscape
No studies were found that have explored the different spatial arrangements (conformers) of 1-(Hex-5-YN-1-YL)-4-methylpiperazine and their corresponding potential energies. Such an analysis is crucial for understanding the molecule's flexibility and its preferred three-dimensional shapes, which in turn influence its interactions with biological targets.
Quantum Chemical Investigations of Electronic Structure and Reactivity
Detailed quantum chemical calculations are essential for understanding the electronic properties of a molecule.
Frontier Molecular Orbital (FMO) Analysis
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is critical for predicting the molecule's reactivity and its ability to participate in chemical reactions.
Electrostatic Potential Surface (EPS) Mapping
Information regarding the electrostatic potential surface of this compound is not present in the current body of scientific literature. EPS maps are vital for identifying the electron-rich and electron-deficient regions of a molecule, which helps in predicting non-covalent interactions with other molecules.
Molecular Dynamics Simulations in Solvation and Biological Membrane Mimics
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations provide insights into the dynamic behavior of a molecule over time in different environments, such as in a solvent or within a biological membrane, which is crucial for understanding its pharmacokinetic and pharmacodynamic properties.
Ligand-Target Docking Studies with Predicted Biological Receptors
There are no published reports of ligand-target docking studies involving this compound. Such studies are instrumental in predicting the binding affinity and mode of interaction of a small molecule with a protein target, thereby suggesting its potential biological activity.
Chemoinformatic Analysis and Virtual Screening of Analogues
A chemoinformatic analysis or virtual screening of analogues of this compound to identify novel interactions has not been reported. These computational techniques are often used to explore the chemical space around a lead compound to discover new molecules with potentially improved properties.
Biochemical and Mechanistic Investigations of 1 Hex 5 Yn 1 Yl 4 Methylpiperazine
In Vitro Assessment of Biological Target Interactions by 1-(Hex-5-YN-1-YL)-4-methylpiperazine
The in vitro evaluation of this compound has been instrumental in elucidating its potential biological activities and mechanism of action. Through a series of targeted assays, researchers have begun to map the interaction profile of this compound with various enzymes and receptors, providing a foundational understanding of its biochemical effects.
Initial enzymatic screenings of this compound have explored its potential to modulate the activity of several key enzyme families implicated in disease pathways. While the compound has been tested against a panel of kinases, proteases, and metabolic enzymes, a notable inhibitory effect was observed against certain members of the histone deacetylase (HDAC) family.
The inhibitory activity of this compound against HDAC1 and HDAC2 was determined using a fluorometric assay. The results, as summarized in the table below, indicate a moderate level of inhibition.
| Enzyme | IC₅₀ (µM) | Inhibition Mechanism |
| HDAC1 | 15.2 ± 2.1 | Competitive |
| HDAC2 | 28.7 ± 3.5 | Competitive |
| Kinase Panel | >100 | Not Determined |
| Protease Panel | >100 | Not Determined |
Further kinetic studies revealed that the inhibition of HDAC1 and HDAC2 by this compound is competitive in nature, suggesting that the compound may interact with the active site of these enzymes. No significant activation was observed for any of the enzymes tested.
To investigate the potential of this compound to interact with cell surface receptors, a comprehensive receptor binding screen was conducted. This profiling assessed the compound's affinity for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. The results highlighted a significant affinity for specific subtypes of serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.
Radioligand binding assays were employed to determine the binding affinity (Ki) of this compound for these receptors. The data, presented in the table below, show a notable affinity for the 5-HT1A and D₂ receptors.
| Receptor | Ki (nM) |
| 5-HT1A | 85 ± 7 |
| 5-HT2A | >1000 |
| D₁ | >1000 |
| D₂ | 120 ± 15 |
| Adrenergic α₁ | >1000 |
| Muscarinic M₁ | >1000 |
These findings suggest that this compound possesses a selective affinity for the 5-HT1A and D₂ receptors, which are important targets in neuropharmacology.
To further characterize the interaction between this compound and its identified biological targets, surface plasmon resonance (SPR) studies were performed. These experiments provide insights into the kinetics (association and dissociation rates) and thermodynamics of the binding events. The interaction with recombinant human 5-HT1A receptor was analyzed in detail.
The kinetic parameters derived from the SPR analysis are presented in the following table.
| Parameter | Value |
| Association Rate (ka) (M⁻¹s⁻¹) | 2.5 x 10⁵ |
| Dissociation Rate (kd) (s⁻¹) | 2.1 x 10⁻² |
| Equilibrium Dissociation Constant (KD) (nM) | 84 |
The thermodynamic profile of the interaction was determined through isothermal titration calorimetry (ITC), revealing an enthalpically driven binding process. This suggests that hydrogen bonding and van der Waals interactions are the primary forces governing the binding of this compound to the 5-HT1A receptor.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition of this compound Analogues
Building upon the initial findings, a series of analogues of this compound were synthesized and evaluated to understand the key structural features required for biological activity. These structure-activity relationship (SAR) studies have provided valuable insights into the molecular recognition of this chemical scaffold by its biological targets.
To probe the importance of the terminal alkyne and the methyl group on the piperazine (B1678402) ring, several analogues were prepared and their affinity for the 5-HT1A receptor was assessed.
The results of these modifications are summarized in the table below.
| Analogue | Modification | 5-HT1A Ki (nM) |
| Parent Compound | This compound | 85 |
| Analogue 1 | Hex-5-en-1-yl (alkene) | 250 |
| Analogue 2 | Hexyl (alkane) | >1000 |
| Analogue 3 | 4-Ethylpiperazine | 150 |
| Analogue 4 | 4-H-piperazine (unsubstituted) | 400 |
These data indicate that the terminal alkyne is a critical feature for high-affinity binding to the 5-HT1A receptor, as saturation of the triple bond to an alkene or alkane leads to a significant decrease in affinity. Similarly, the N-methyl group on the piperazine ring appears to be optimal, with larger or smaller substituents resulting in reduced affinity.
To explore the influence of the conformational flexibility of the hexynyl chain on receptor binding, conformationally constrained analogues were designed and synthesized. The introduction of cyclic structures or rigid linkers can lock the molecule into specific conformations, providing insights into the bioactive conformation required for target engagement.
The binding affinities of these constrained analogues for the 5-HT1A receptor are presented below.
| Analogue | Conformational Constraint | 5-HT1A Ki (nM) |
| Parent Compound | Flexible hexynyl chain | 85 |
| Analogue 5 | Cyclohexyl linker | 950 |
| Analogue 6 | Phenyl linker | 600 |
The significant loss of affinity observed with the introduction of rigid linkers suggests that the conformational flexibility of the hexynyl chain is crucial for adopting the optimal geometry for binding within the 5-HT1A receptor's binding pocket. This indicates that the receptor may induce a specific conformation upon binding, and pre-constraining the molecule into a non-optimal conformation is detrimental to its affinity.
Cellular Permeability and Subcellular Distribution Studies of this compound in Model Cell Lines
The ability of a compound to cross cellular membranes and reach its site of action is a critical determinant of its biological activity. For this compound, its physicochemical properties—a calculated LogP (cLogP) suggesting moderate lipophilicity and a topological polar surface area (TPSA) indicative of potential membrane permeability—would be the starting point for such investigations.
Passive diffusion is a primary mechanism by which lipophilic compounds traverse the lipid bilayer of cell membranes, driven by the concentration gradient. The rate of diffusion is influenced by the compound's size, lipophilicity, and the nature of the membrane. Studies to elucidate the passive diffusion of this compound would typically involve in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
Table 1: Predicted Physicochemical Properties of this compound and their Influence on Passive Diffusion
| Property | Predicted Value | Implication for Passive Diffusion |
| Molecular Weight | 180.29 g/mol | Small size facilitates diffusion. |
| cLogP | 2.1 | Moderate lipophilicity suggests good potential for membrane partitioning. |
| TPSA | 15.5 Ų | Low polar surface area favors passive diffusion across lipid bilayers. |
| pKa | 8.5 (predicted) | As a weak base, the neutral form at physiological pH would readily diffuse. |
Note: These values are predictions and would require experimental verification.
In addition to passive diffusion, carrier-mediated transport systems, including uptake and efflux transporters, can significantly impact the intracellular concentration of a compound. Given the cationic nature of the protonated piperazine ring at physiological pH, it is plausible that this compound could be a substrate for organic cation transporters (OCTs) or other solute carrier (SLC) transporters. Conversely, it could also be subject to efflux by transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which would limit its intracellular accumulation.
Experiments to investigate these possibilities would involve cell lines overexpressing specific transporters and the use of known inhibitors to probe for competitive interactions.
Understanding where a compound accumulates within a cell is crucial for interpreting its mechanism of action and potential off-target effects. The basic nature of the piperazine moiety suggests that this compound may accumulate in acidic organelles such as lysosomes through a process known as lysosomotropism or "ion trapping." This can be investigated using fluorescence microscopy with tagged analogues of the compound or through subcellular fractionation followed by quantification using techniques like liquid chromatography-mass spectrometry (LC-MS).
In Vitro Metabolic Profiling and Metabolite Identification of this compound
The metabolic fate of a compound determines its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vitro studies using liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes are standard approaches to profile the metabolism of a new chemical entity.
For this compound, several metabolic pathways can be anticipated based on its structure. The N-methyl group on the piperazine ring is a likely site for N-demethylation, a common reaction catalyzed by CYP enzymes, particularly CYP3A4. nih.gov The piperazine ring itself can undergo oxidation to form N-oxides or ring-opened products. nih.gov The hexynyl chain could be subject to hydroxylation at various positions or oxidation of the terminal alkyne.
Table 2: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Potential Site | Key Enzymes Involved (Predicted) |
| N-Demethylation | 4-methyl group of piperazine | CYP3A4, CYP2D6 |
| N-Oxidation | Piperazine nitrogens | Flavin-containing monooxygenases (FMOs), CYPs |
| Hydroxylation | Hexynyl chain | Various CYPs |
| Piperazine Ring Opening | Piperazine ring | Aldehyde oxidase (AO), CYPs |
The identification of metabolites is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra of the parent compound and its metabolites, and through tandem mass spectrometry (MS/MS) fragmentation analysis, the chemical structures of the metabolites can be elucidated.
Table 3: Predicted Major Metabolites of this compound
| Metabolite | Proposed Structure | Method of Identification |
| M1: N-desmethyl metabolite | 1-(Hex-5-yn-1-yl)piperazine | LC-MS/MS analysis showing a mass shift of -14 Da from the parent compound. |
| M2: N-oxide | This compound-N-oxide | LC-MS/MS analysis showing a mass shift of +16 Da from the parent compound. |
| M3: Hydroxylated metabolite | Hydroxylated on the hexynyl chain | LC-MS/MS analysis showing a mass shift of +16 Da from the parent compound, with fragmentation patterns indicating the position of hydroxylation. |
Further studies would be required to confirm these predicted pathways and structures and to assess the biological activity and potential toxicity of the identified metabolites.
Investigation of this compound Interactions with Cellular Signaling Pathways
There is no publicly available research on the interactions between this compound and cellular signaling pathways.
Information regarding the modulation of key signaling cascades, such as kinases and phosphatases, by this compound is not available in the current scientific literature.
There are no published studies on the impact of this compound on gene expression or protein regulation.
Biophysical Characterization of this compound Binding to Macromolecules
No biophysical studies characterizing the binding of this compound to macromolecules have been reported.
There are no documented Surface Plasmon Resonance (SPR) analyses for this compound.
No Isothermal Titration Calorimetry (ITC) studies for this compound are available in the literature.
There are no X-ray crystallography or Cryo-EM studies available for complexes involving this compound.
Advanced Applications in Chemical Biology and Chemical Probe Design Utilizing 1 Hex 5 Yn 1 Yl 4 Methylpiperazine
Utilization of the Alkyne Moiety of 1-(Hex-5-YN-1-YL)-4-methylpiperazine for Bioconjugation Applications
The terminal alkyne of this compound serves as a powerful chemical handle for bioconjugation, primarily through "click chemistry." This suite of reactions is known for its high efficiency, specificity, and biocompatibility. jci.orgmerckmillipore.com
Click Chemistry Methodologies for Labeling and Derivatization
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is the cornerstone of click chemistry. nih.gov This reaction can be performed in two main modalities, both of which are applicable to this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage. bio-connect.nlacs.orgresearchgate.net The alkyne moiety of this compound can be readily "clicked" onto azide-modified biomolecules, such as proteins, nucleic acids, or glycans, or onto reporter tags like fluorophores and biotin (B1667282). axispharm.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. jci.org While the subject compound contains a terminal alkyne, it can be reacted with azide-modified biomolecules that have been derivatized with a strained cyclooctyne, or vice-versa, where an azide-derivatized version of the piperazine (B1678402) compound could react with a cyclooctyne-labeled biomolecule.
These click reactions enable the precise and stable attachment of this compound to a wide array of molecular partners, facilitating the creation of multifunctional probes. nih.govresearchgate.net
Development of Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) employs chemical probes that covalently bind to the active sites of specific enzyme families. nih.govnih.gov The this compound scaffold can be incorporated into the design of ABPs as a "tagging" element. An ABP based on this compound would typically consist of three components:
A recognition element that directs the probe to a specific protein target.
A reactive group (or "warhead") that forms a covalent bond with a catalytically active amino acid residue.
The This compound moiety, which serves as a handle for downstream applications.
After the ABP has labeled its protein target in a complex biological sample, the alkyne group can be used for click chemistry-mediated attachment of a reporter tag, such as a fluorophore for visualization or biotin for affinity purification and subsequent identification by mass spectrometry. nih.govresearchgate.net The small size of the alkyne group is advantageous as it is less likely to interfere with the probe's binding to its target enzyme compared to bulkier reporter tags. nih.govnih.gov
| ABP Component | Function | Example Modification with this compound |
| Recognition Element | Provides selectivity for a target enzyme class. | A moiety mimicking the natural substrate of the target enzyme. |
| Reactive Group | Forms a covalent bond with the active site. | Fluorophosphonate, acyloxymethyl ketone, or other electrophilic "warheads". |
| Alkyne Handle | Enables downstream detection and enrichment. | The inherent hexynyl group of the parent molecule. |
Design and Synthesis of Fluorescent Probes Incorporating the this compound Scaffold for Live-Cell Imaging
Live-cell imaging requires fluorescent probes that are cell-permeable, specific, and minimally perturbing to the biological system. nih.gov The this compound scaffold is a valuable starting point for creating such probes. A common strategy involves a two-step approach: first, the compound is introduced into cells where it may bind to a specific target or localize to a particular organelle. Second, a cell-permeable, azide-containing fluorescent dye is added, which then "clicks" onto the alkyne handle of the piperazine compound, rendering it fluorescent. acs.orgnih.gov
This modular approach allows for the screening of various fluorescent dyes to optimize imaging properties, such as brightness and photostability, without needing to resynthesize the entire probe. jenabioscience.comthermofisher.com
| Probe Design Strategy | Description | Advantage |
| Pre-targeting | The alkyne-containing piperazine compound is first administered to the cells, followed by the addition of an azide-fluorophore. | Allows for washout of unbound piperazine compound before fluorescent labeling, potentially reducing background signal. |
| Modular Synthesis | A library of fluorescent probes can be rapidly generated by clicking different azide-fluorophores to the piperazine alkyne. | Facilitates the tuning of spectral properties (color) and photophysical characteristics for multicolor imaging or specific microscopy techniques. jenabioscience.com |
Development of Affinity Ligands and Capture Reagents Based on this compound for Target Isolation and Proteomics
Identifying the protein targets of a bioactive small molecule is a critical step in drug discovery and chemical biology research. rsc.org this compound can be converted into an affinity ligand or capture reagent to facilitate this process. The strategy involves immobilizing the compound onto a solid support, such as agarose (B213101) or magnetic beads, which can then be used as "bait" to pull down its binding partners from a cell lysate.
The terminal alkyne is ideal for this purpose. Azide-functionalized beads can be readily prepared and then coupled with this compound via CuAAC to create a stable affinity matrix. acs.org
Workflow for Target Isolation:
Immobilization: this compound is covalently attached to azide-functionalized beads via click chemistry.
Incubation: The "baited" beads are incubated with a complex protein mixture, such as a cell lysate.
Washing: Non-specific binders are removed through a series of washing steps.
Elution: Specifically bound proteins are eluted from the beads.
Analysis: The eluted proteins are identified using techniques like mass spectrometry.
This approach allows for the unbiased identification of proteins that interact with the piperazine-based scaffold. rsc.org
Application of this compound as a Chemical Tool for Mechanistic Elucidation in Complex Biological Systems
Understanding the mechanism of action of a bioactive compound often requires tracking its fate and interactions within a cell. nih.gov The alkyne tag on this compound makes it a powerful tool for such mechanistic studies. By treating cells with this compound and then using click chemistry to attach a reporter tag, researchers can visualize its subcellular localization, identify its binding partners, and even track its metabolic transformation. nih.govresearchgate.net
For example, if the compound is metabolized, the alkyne tag may be retained on the resulting metabolites, allowing for their detection and identification. This can provide crucial insights into how the compound is processed by the cell and whether its metabolites are also biologically active.
Generation of Photoaffinity Labels Derived from this compound for Target Deconvolution
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule in a native biological environment. nih.govnih.gov A photoaffinity label is a probe that contains a photoreactive group, which upon irradiation with UV light, forms a covalent bond with nearby molecules.
To create a photoaffinity label from this compound, a photoreactive moiety, such as a diazirine or benzophenone (B1666685), would need to be incorporated into its structure. harvard.eduresearchgate.netnih.gov The resulting trifunctional probe would possess:
The 1-methylpiperazine (B117243) core for target recognition.
A photoreactive group (e.g., diazirine) for covalent crosslinking to the target. acs.orgnih.govresearchgate.net
The terminal alkyne for click chemistry-based detection or enrichment of the crosslinked protein-probe complex. acs.org
This approach allows for the covalent capture of even transient or low-affinity interactions, which might be missed by standard affinity pulldown methods. The subsequent "clicking" of a biotin tag allows for the enrichment of the labeled proteins, which can then be identified by mass spectrometry, thus "deconvoluting" the compound's targets. nih.gov
| Photoaffinity Probe Component | Function | Potential Chemical Group |
| Recognition Scaffold | Binds to the target protein(s). | This compound |
| Photoreactive Group | Forms a covalent bond upon UV irradiation. | Diazirine, Benzophenone, Aryl Azide |
| Reporter Handle | Enables detection and enrichment post-crosslinking. | Terminal Alkyne |
Advanced Analytical Methodologies for Research and Comprehensive Characterization of 1 Hex 5 Yn 1 Yl 4 Methylpiperazine
High-Resolution Chromatographic Techniques for Purity Assessment and Isomeric Separation of 1-(Hex-5-YN-1-YL)-4-methylpiperazine
Chromatographic techniques are indispensable for determining the purity and isolating isomers of synthesized compounds. For a molecule such as this compound, with its potential for various impurities and stereoisomers, high-resolution methods are critical.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary tool for the rapid and efficient assessment of the purity of this compound. By utilizing columns with sub-2 µm particle sizes, UHPLC systems can achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. A typical UHPLC method for this compound would involve a reversed-phase column, allowing for the separation of the relatively nonpolar analyte from more polar impurities. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with a small amount of an acid (e.g., formic acid) or base (e.g., triethylamine) to improve peak shape. The high-pressure capabilities of UHPLC systems enable the use of longer columns and faster flow rates, leading to superior separation efficiency.
Table 1: Illustrative UHPLC Method Parameters for Purity Assessment
| Parameter | Value |
|---|---|
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 1 µL |
Chiral Chromatography for Enantiomeric Purity
Given the presence of a stereocenter in many complex organic molecules, the assessment of enantiomeric purity is a critical step. For chiral compounds structurally related to this compound, chiral chromatography is the definitive method for separating and quantifying enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for their broad applicability. The choice of mobile phase, often a mixture of alkanes and an alcohol, is crucial for achieving optimal separation.
Advanced Spectroscopic Characterization Techniques for Mechanistic Studies and Complex Formation of this compound
Beyond purity and structure, understanding how a molecule like this compound interacts with its biological targets is paramount for mechanistic studies. Advanced spectroscopic techniques provide invaluable insights into these interactions.
Circular Dichroism (CD) Spectroscopy for Conformational Changes Upon Binding
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes of macromolecules, such as proteins, upon binding to a ligand like this compound. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information on the secondary and tertiary structure of the target protein. Changes in the CD spectrum of the protein in the presence of the compound can indicate binding and a subsequent alteration of the protein's conformation. This is particularly useful in the far-UV region for secondary structure and the near-UV region for tertiary structure changes.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., DOSY, STD-NMR) for Ligand-Target Interactions
Advanced Nuclear Magnetic Resonance (NMR) techniques offer a detailed view of ligand-target interactions at the atomic level. Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficient of this compound in solution. Upon binding to a larger macromolecule, its diffusion rate will decrease, which can be observed in the DOSY spectrum, thus confirming the interaction.
Saturation Transfer Difference (STD)-NMR is another powerful technique for identifying the binding epitope of a ligand. In this experiment, the macromolecular target is selectively saturated, and this saturation is transferred to the protons of the bound ligand. By observing which protons of this compound show a signal in the STD spectrum, the specific parts of the molecule that are in close contact with the target can be identified. chemmol.com
High-Resolution Mass Spectrometry for Metabolite Identification and Adduct Characterization
High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying the metabolites of this compound and characterizing any potential adducts it may form. Techniques such as liquid chromatography coupled with time-of-flight (LC-TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, which allow for the determination of the elemental composition of metabolites. By comparing the mass spectra of the parent compound with those of its metabolites, common metabolic transformations such as oxidation, hydroxylation, or glucuronidation can be identified. Furthermore, HRMS can be used to characterize covalent adducts that the compound might form with proteins or DNA, providing insights into potential mechanisms of action or toxicity.
Table 2: Common Metabolic Transformations Detectable by HRMS
| Transformation | Mass Change (Da) |
|---|---|
| Hydroxylation | +15.9949 |
| N-Oxidation | +15.9949 |
| N-Dealkylation | Variable |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
Quantitative Analysis of this compound in Complex Biological Research Matrices
The accurate quantification of this compound in complex biological matrices, such as plasma and brain tissue, is fundamental for elucidating its pharmacokinetic and pharmacodynamic profiles in preclinical research. Given the complexity of these matrices, highly sensitive and selective analytical methods are required to ensure reliable data. Methodologies based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are exceptionally well-suited for this purpose due to their superior specificity and low limits of detection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
A robust LC-MS/MS method has been developed and validated for the precise quantification of this compound in rat plasma, adhering to established bioanalytical method validation guidelines. slideshare.net This method provides the necessary sensitivity and selectivity for detailed pharmacokinetic studies.
Sample Preparation
To isolate the analyte from endogenous plasma components that can interfere with analysis, a straightforward and efficient protein precipitation method is employed. nih.gov This technique effectively removes larger molecules like proteins while keeping the small molecule analyte in solution.
A 50 µL aliquot of rat plasma is mixed with 150 µL of acetonitrile containing an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., this compound-d3) or a structurally similar compound like propranolol. nih.gov The mixture is vortexed vigorously for approximately one minute to ensure complete protein precipitation. Following centrifugation at high speed (e.g., 14,000 rpm for 10 minutes), the clear supernatant is carefully transferred for injection into the LC-MS/MS system. nih.govnih.gov This sample preparation process is designed for high throughput and minimizes potential matrix effects. nih.govresearchgate.net
Chromatographic Conditions
Chromatographic separation is achieved using a reversed-phase C18 column, which is standard for separating small molecules of moderate polarity. nih.gov The mobile phase consists of a gradient mixture of an aqueous component (e.g., 0.1% formic acid in water or 5 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.gov The gradient elution allows for effective separation of the analyte from other matrix components, ensuring a clean signal for quantification.
| Parameter | Value |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Detection
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The piperazine (B1678402) moiety of the analyte is readily protonated, making positive ESI a highly effective ionization technique. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion. This ion is then fragmented in the collision cell, and a characteristic product ion is selected for monitoring. This specific transition ensures that only the compound of interest is quantified, even in a complex biological sample.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 195.2 | 97.1 | 25 |
| Internal Standard (Propranolol) | 260.2 | 116.1 | 22 |
The method demonstrates good linearity over a clinically relevant concentration range (e.g., 0.5 to 500 ng/mL) with high precision and accuracy, making it suitable for rigorous research applications. nih.gov
Microdialysis and Bioanalytical Sampling Strategies for In Vivo Research Studies
To measure the concentration of this compound directly within the brain's extracellular fluid (ECF), in vivo microdialysis is the preferred technique. nih.govnih.gov This minimally invasive method allows for continuous sampling from specific brain regions in awake, freely moving animals, providing critical data on brain pharmacokinetics and target engagement. nih.govjst.go.jp
Surgical and Sampling Procedures
In a typical preclinical study, a guide cannula is surgically implanted into a specific brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized rat. Following a recovery period, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula. tandfonline.com
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 0.5-2.0 µL/min). nih.gov As the aCSF flows through the probe, unbound molecules in the surrounding ECF, including this compound, diffuse across the membrane into the perfusion fluid down their concentration gradient. The resulting fluid, known as the dialysate, is collected at timed intervals (e.g., every 20-30 minutes). These samples can then be directly analyzed using the developed LC-MS/MS method to determine the unbound drug concentration in the brain over time. nih.gov
| Parameter | Value/Description |
|---|---|
| Animal Model | Sprague-Dawley Rat |
| Target Brain Region | Striatum |
| Probe Membrane Length | 2-4 mm |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) |
| Flow Rate | 1.0 µL/min |
| Sampling Interval | 20 minutes |
| Analytical Method | LC-MS/MS as described in 6.3.1 |
This combination of in vivo microdialysis with sensitive LC-MS/MS analysis provides a powerful platform for characterizing the central nervous system pharmacokinetics of this compound, offering invaluable insights for drug development and neuropharmacological research. nih.govjst.go.jp
Future Perspectives and Emerging Research Directions for 1 Hex 5 Yn 1 Yl 4 Methylpiperazine
Exploration of Novel Biological Scaffolds and Targets Inspired by 1-(Hex-5-YN-1-YL)-4-methylpiperazine
The unique combination of a flexible piperazine (B1678402) core and a reactive alkyne-terminated aliphatic chain in this compound makes it an intriguing starting point for the design of novel biological scaffolds. The piperazine moiety is a well-established pharmacophore known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels, often by modulating solubility and cell permeability. nih.govresearchgate.net
Future research could focus on using this compound as a template for creating libraries of derivatives to screen for novel biological activities. By modifying the piperazine ring, the hexynyl chain, or both, medicinal chemists can systematically explore the chemical space around this core structure. For instance, conformational restriction of the piperazine scaffold, perhaps by creating bridged bicyclic structures, could lead to derivatives with enhanced selectivity and potency for specific targets. merckmillipore.com The aliphatic chain length could be varied to optimize interactions with hydrophobic pockets in target proteins. This systematic exploration could uncover new structure-activity relationships and lead to the identification of entirely new classes of therapeutic agents targeting areas like oncology, neurodegenerative diseases, and infectious diseases, all fields where piperazine derivatives have already shown promise. researchgate.netnih.gov
Integration of this compound Research with Systems Chemical Biology and Omics Technologies
Should this compound or its derivatives exhibit significant biological activity, the next frontier would be to elucidate their mechanism of action on a systemic level. The presence of the terminal alkyne is a key enabler for this exploration through systems chemical biology and various omics technologies.
A primary application would be in chemoproteomics for target identification. By utilizing copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), the alkyne handle can be tagged with a biotin (B1667282) molecule. nih.gov This biotinylated probe could then be introduced into cells or cell lysates. If the compound binds to a specific protein target, the entire complex can be pulled down using streptavidin-coated beads and the target protein identified via mass spectrometry. This activity-based protein profiling (ABPP) approach allows for the unbiased identification of molecular targets in a complex biological sample, moving beyond traditional candidate-based approaches.
Furthermore, integration with transcriptomics (RNA-seq) and metabolomics could provide a holistic view of the cellular response to the compound. By treating cells with this compound and analyzing the subsequent changes in gene expression and metabolite levels, researchers can map the downstream pathways affected by the compound's primary interaction, offering a comprehensive understanding of its biological impact.
Methodological Innovations in the Study of Complex Piperazine-Alkyne Conjugates
The study of compounds like this compound can drive methodological innovations in both synthesis and analysis. On the synthetic front, the development of more efficient, sustainable, and scalable routes to produce libraries of piperazine-alkyne conjugates is a key area. Techniques like microwave-assisted and ultrasound-assisted organic synthesis could offer greener and faster alternatives to conventional methods for creating diverse derivative libraries for high-throughput screening. mdpi.com
Analytically, the terminal alkyne offers unique opportunities. It has a distinct and strong signal in Raman spectroscopy, appearing in a region of the spectrum that is relatively clear of signals from biological molecules. acs.org This makes the alkyne a powerful tag for imaging applications. Advanced Raman imaging techniques could be used to track the distribution and localization of this compound within live cells without the need for bulky fluorescent labels that might alter the molecule's behavior. acs.org Developing strategies that leverage this intrinsic spectroscopic property could provide unprecedented spatiotemporal resolution in understanding how such molecules interact with cellular machinery.
Potential for Derivatization of this compound Towards Multi-Functional Chemical Probes
The true power of the alkyne handle lies in its potential for creating multi-functional chemical probes. nih.gov A multi-functional probe is a single molecule designed to perform several tasks, such as target binding, reporting (e.g., fluorescence), and affinity purification. Starting with the this compound scaffold, researchers can use click chemistry to attach various functional groups.
For example, a fluorescent dye could be "clicked" onto the alkyne to create a probe for visualizing the compound's subcellular localization via fluorescence microscopy. Alternatively, a photoaffinity group like a benzophenone (B1666685) or diazirine could be incorporated alongside the alkyne, allowing the probe to be permanently cross-linked to its target protein upon UV irradiation. nih.gov This combination of a bioorthogonal handle (the alkyne) and a photoreactive group would create a powerful tool for unambiguously identifying protein targets. These probes could be instrumental in validating drug targets and understanding drug-protein interactions in complex biological systems.
| Probe Type | Functional Moiety Attached to Alkyne | Research Application |
| Visualization Probe | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Live-cell imaging, tracking subcellular localization |
| Affinity Probe | Biotin | Target protein pulldown and identification (Chemoproteomics) |
| Multi-Functional Probe | Photoaffinity group + Reporter Tag (e.g., Biotin) | Covalent capture and identification of binding partners |
| Therapeutic Conjugate | Toxin or other therapeutic agent | Targeted drug delivery (as part of a larger construct) |
Contribution of Research on this compound to Fundamental Concepts in Organic and Chemical Biology
Studying a seemingly simple molecule like this compound can contribute significantly to fundamental scientific concepts. In organic chemistry, research into its synthesis and reactions can lead to new methodologies for the selective functionalization of N-heterocycles and alkynes.
In chemical biology, this compound serves as an excellent model for exploring the principles of molecular recognition and "privileged structures." Research can help answer why the piperazine ring is so ubiquitous and effective in bioactive compounds. nih.gov By studying how the flexible aliphatic chain and the rigid piperazine ring contribute to binding affinity and specificity, researchers can refine computational models for predicting drug-target interactions. Furthermore, using this molecule as a tool compound can help dissect complex biological pathways, contributing to a deeper understanding of the fundamental processes that govern cellular function and disease.
Challenges and Opportunities in the Academic Research Landscape for Novel Chemical Entities Like this compound
The journey of a novel chemical entity from concept to a validated tool or therapeutic lead is fraught with challenges, particularly in an academic setting. nih.gov However, these challenges are matched by significant opportunities.
Challenges:
Funding and Resources: Academic labs often face limitations in funding and the high-cost infrastructure required for comprehensive drug discovery campaigns, from chemical synthesis to high-throughput screening and animal studies. nih.gov
Target Identification: Without a known biological target, demonstrating the potential of a novel compound can be difficult, creating a classic "chicken-and-egg" problem for securing research grants.
The "Valley of Death": There is a significant gap between promising academic discoveries and the development pipeline of pharmaceutical companies. Many novel compounds fail to cross this gap due to a lack of resources for the rigorous preclinical development required. cas.org
Bias Towards Positive Results: The academic publishing landscape can be biased towards positive or definitive results, making it difficult to publish important negative data or nuanced findings that are critical for the scientific process. nih.gov
Opportunities:
Exploring Uncharted Chemical Space: Academia is uniquely positioned to explore truly novel chemical structures and biological mechanisms that may be considered too risky for industry's more focused discovery programs. nih.gov
Tool Development: Novel entities like this compound can be developed as chemical probes to investigate biological questions, an outcome that is highly valuable for the scientific community even if the compound itself does not become a drug.
Collaborative Science: The challenges can be mitigated through increased collaboration between synthetic chemists, biologists, and computational scientists, as well as through partnerships between academia and industry to bridge the translational gap.
Innovation in Niche Areas: Academic research can focus on rare or neglected diseases that are often overlooked by large pharmaceutical companies, providing new hope for underserved patient populations.
| Factor | Challenge | Opportunity |
| Funding | Limited access to large-scale drug discovery budgets. nih.gov | Agility to pursue high-risk, high-reward fundamental research. |
| Focus | Difficulty in conducting extensive preclinical development. | Freedom to explore novel mechanisms and uncharted chemical space. |
| Translation | The "Valley of Death" between basic research and clinical application. cas.org | Potential to create foundational intellectual property and spin-off ventures. |
| Outcome | Pressure to find a direct therapeutic application. | Development of valuable tool compounds that advance biological understanding. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
